Boiling Point Elevation versus 2,2,4‑Trimethylheptane (10.3 K Gap)
The normal boiling point of 2,2,3‑trimethylheptane is 431.15 K (158.0 °C), which is 10.3 K higher than the experimentally determined value of 420.85 K (147.7 °C) for its closest positional isomer 2,2,4‑trimethylheptane [1][2]. Both values originate from the same curated dataset, eliminating method‑bias. The higher boiling point reflects reduced vapor‑phase entropy associated with the 2,2,3‑branching pattern.
| Evidence Dimension | Normal boiling point (K) |
|---|---|
| Target Compound Data | 431.15 K (158.0 °C) |
| Comparator Or Baseline | 2,2,4‑Trimethylheptane: 420.85 K (147.7 °C) |
| Quantified Difference | +10.3 K (+10.3 °C) |
| Conditions | Experimental values compiled in Liu et al. (2000); ambient pressure. |
Why This Matters
A 10 K boiling‑point offset directly impacts distillation design, solvent‑swap feasibility, and vapor‑pressure‑dependent processes.
- [1] Liu, S.; Cai, S.; Cao, C.; Li, Z. Molecular Electronegative Distance Vector (MEDV) Related to 15 Properties of Alkanes. J. Chem. Inf. Comput. Sci. 2000, 40, 1337–1348. Compound ID 95: 2,2,3‑trimethylheptane. View Source
- [2] Liu, S.; Cai, S.; Cao, C.; Li, Z. Molecular Electronegative Distance Vector (MEDV) Related to 15 Properties of Alkanes. J. Chem. Inf. Comput. Sci. 2000, 40, 1337–1348. Compound ID 96: 2,2,4‑trimethylheptane. View Source
